molecular formula C10H14BNO3 B597333 (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid CAS No. 1310404-91-1

(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid

Cat. No.: B597333
CAS No.: 1310404-91-1
M. Wt: 207.036
InChI Key: LHERBYPQTFOPDN-UHFFFAOYSA-N
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Description

“(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C10H14BNO3 . It’s a boronic acid derivative, which are compounds that have been widely studied in medicinal chemistry .


Molecular Structure Analysis

The molecular weight of “this compound” is approximately 207.034 Da . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 207.034 Da . Other physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Boronic acids have been increasingly incorporated into medicinal chemistry due to their desirable properties, such as enhancing the potency of drugs or improving their pharmacokinetics profiles. The incorporation of boronic acids into drug discovery endeavors has seen a steady increase, with several boronic acid drugs approved by the FDA and Health Canada. These compounds are explored for their potential benefits in future drug discovery projects, highlighting their significance in the development of new therapeutic agents (Plescia & Moitessier, 2020).

Material Science and Applications

In material science, boronic acids have been utilized in developing treatments for materials, such as providing fire retardancy and preservation for wood used in outdoor applications. This illustrates the versatility of boronic compounds in enhancing the durability and resistance of materials against environmental factors (Marney & Russell, 2008).

Analytical Chemistry and Sensing Technologies

Boronic acids are integral in developing chemical sensors for recognizing various substances, such as carbohydrates, ions, and hydrogen peroxide. Sensors based on boronic acids with double recognition sites have shown significant improvement in selectivity and binding affinity, demonstrating their critical role in analytical applications (Bian et al., 2019).

Environmental and Biological Applications

The study of boron removal by reverse osmosis membranes in seawater desalination underscores the environmental applications of boronic acid derivatives. This research reflects the ongoing efforts to optimize processes for removing boron from water, emphasizing the environmental significance of understanding boronic compounds (Tu, Nghiem, & Chivas, 2010).

Biochemical Analysis

Biochemical Properties

(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with proteins that have exposed hydroxyl groups, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interfering with metabolic enzymes, thereby altering metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit proteases by forming a covalent bond with the catalytic serine residue, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy can be influenced by factors such as storage conditions and the presence of stabilizing agents.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including off-target enzyme inhibition and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to symptoms such as organ damage and metabolic disturbances. Therefore, careful dosage optimization is crucial for its safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and proteases, affecting their activity and, consequently, the metabolic flux through various pathways . For example, its inhibition of kinases can alter signaling pathways that regulate metabolism, leading to changes in the levels of metabolites and energy production. Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus if it interacts with nuclear proteins or to the mitochondria if it binds to mitochondrial enzymes. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in different cellular environments.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHERBYPQTFOPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671277
Record name [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-91-1
Record name [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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